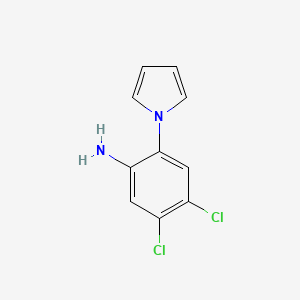

1-(2-Amino-4,5-dichlorophenyl)pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Amino-4,5-dichlorophenyl)pyrrole is a useful research compound. Its molecular formula is C10H8Cl2N2 and its molecular weight is 227.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-(2-Amino-4,5-dichlorophenyl)pyrrole

The synthesis of this compound involves several methods, often utilizing starting materials that contain amino and dichlorophenyl groups. The compound can be synthesized through reactions involving pyrrole derivatives and various amines under controlled conditions. For instance, the reaction of 2-amino-4,5-dichlorophenyl with pyrrole derivatives has been documented to yield this compound with promising yields and purity .

Anticancer Properties

This compound has shown significant potential as an anticancer agent. Studies indicate that derivatives of pyrrole compounds exhibit inhibitory activity against various cancer cell lines. For example, research has demonstrated that certain pyrrole derivatives can inhibit the growth of colon cancer cell lines such as HCT-116 and SW-620 . The mechanism often involves interaction with ATP-binding domains of growth factor receptors, suggesting a pathway for targeted cancer therapy .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress related to various diseases. The antioxidant activity is often assessed using DPPH radical scavenging assays, where compounds derived from this compound have shown to possess higher antioxidant capacity compared to standard antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at reducing oxidative damage.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, this compound derivatives have been evaluated for anti-inflammatory activities. Some studies have reported promising results in inhibiting pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Pharmacological Implications

The pharmacological implications of this compound are substantial:

- Drug Development : Its diverse biological activities make it a candidate for drug development targeting cancer and inflammatory diseases.

- Molecular Docking Studies : Computational studies have suggested that modifications to the pyrrole structure can enhance binding affinity to specific biological targets, paving the way for more effective therapeutic agents .

- Clinical Trials : Some derivatives have progressed into preclinical and clinical trials due to their promising biological profiles .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Analyse Chemischer Reaktionen

3.2. Multicomponent Reactions

Multicomponent reactions are popular for synthesizing complex molecules, including pyrroles. These reactions often involve three or more reactants in a single step, reducing the need for intermediate purification and increasing efficiency.

4.1. Substitution Reactions

Pyrrole derivatives can undergo various substitution reactions, such as nucleophilic aromatic substitution (S_NAr), which is common for halogenated pyrroles. This reaction involves the replacement of a halogen atom with a nucleophile.

4.2. Condensation Reactions

Condensation reactions are used to form new bonds between pyrrole derivatives and other molecules. For example, pyrrole-2-carboxamides can be synthesized through condensation reactions, which are important for their biological activities .

Biological Activities of Pyrrole Derivatives

Pyrrole derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular properties. The presence of specific functional groups, such as amino or halogen substituents, can significantly influence their potency and selectivity .

6.2. Biological Activities of Pyrrole Derivatives

| Compound | Activity | Potency |

|---|---|---|

| Pyrrole derivatives | Anti-inflammatory | Comparable to Indomethacin |

| Pyrrole-2-carboxamides | Antitubercular | MIC < 0.016 μg/mL |

Eigenschaften

Molekularformel |

C10H8Cl2N2 |

|---|---|

Molekulargewicht |

227.09 g/mol |

IUPAC-Name |

4,5-dichloro-2-pyrrol-1-ylaniline |

InChI |

InChI=1S/C10H8Cl2N2/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H,13H2 |

InChI-Schlüssel |

FPCPVBBFXUQPNC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2N)Cl)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.